molecular formula C16H17Cl2F2N3O2 B2586967 N-(1-cyanocyclohexyl)-2-{[3,5-dichloro-4-(difluoromethoxy)phenyl]amino}acetamide CAS No. 1209187-16-5

N-(1-cyanocyclohexyl)-2-{[3,5-dichloro-4-(difluoromethoxy)phenyl]amino}acetamide

Katalognummer B2586967
CAS-Nummer: 1209187-16-5
Molekulargewicht: 392.23
InChI-Schlüssel: CCMYTABTBKWSPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclohexyl)-2-{[3,5-dichloro-4-(difluoromethoxy)phenyl]amino}acetamide, commonly known as KD3010, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. KD3010 is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.

Wirkmechanismus

KD3010 exerts its pharmacological effects by selectively inhibiting CK2 activity. CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. CK2 has been shown to regulate the activity of several oncogenic pathways, including PI3K/AKT, MAPK/ERK, and Wnt/beta-catenin signaling pathways. By inhibiting CK2, KD3010 can block these pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Biochemical and Physiological Effects
KD3010 has been shown to have several biochemical and physiological effects in preclinical models. In cancer cells, KD3010 can induce cell cycle arrest at the G1 phase and apoptosis by activating the caspase cascade. KD3010 can also inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In inflammation models, KD3010 can reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-kappaB signaling pathway. In neurodegenerative disease models, KD3010 can protect against neuronal cell death by reducing oxidative stress and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

KD3010 has several advantages as a research tool, including its high selectivity for CK2, its potent pharmacological activity, and its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, there are also some limitations to its use in lab experiments. KD3010 has poor solubility in water, which can limit its bioavailability and efficacy in vivo. Moreover, the long-term effects of CK2 inhibition by KD3010 on normal tissues and organs are still unknown, and further studies are needed to evaluate its safety profile.

Zukünftige Richtungen

KD3010 has shown promising results in preclinical models of cancer, inflammation, and neurodegenerative diseases, and several research directions can be pursued in the future. One potential direction is to evaluate the efficacy of KD3010 in combination with other drugs or therapies, such as immunotherapy, targeted therapy, or radiotherapy. Another direction is to investigate the role of CK2 in other diseases, such as metabolic disorders or infectious diseases, and to evaluate the potential of KD3010 as a therapeutic agent in these contexts. Finally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of KD3010 and to identify potential biomarkers of response or resistance to this compound.

Synthesemethoden

The synthesis of KD3010 involves a multistep process that starts with the reaction of 1-cyanocyclohexylamine with 3,5-dichloro-4-(difluoromethoxy)benzoic acid. The resulting intermediate is then coupled with 2-bromoacetamide to yield the final product. The purity and yield of KD3010 can be improved by using a chromatographic purification method such as HPLC.

Wissenschaftliche Forschungsanwendungen

KD3010 has been extensively studied in various preclinical models of cancer, inflammation, and neurodegenerative diseases. In cancer research, CK2 has been shown to play a crucial role in tumor growth and survival, making it an attractive target for anticancer therapy. KD3010 has demonstrated potent antitumor activity in vitro and in vivo in several cancer cell lines, including breast, lung, prostate, and colon cancers. Moreover, KD3010 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential as a combination therapy.
In inflammation research, CK2 has been implicated in the regulation of pro-inflammatory cytokines and chemokines, making it a potential target for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. KD3010 has been shown to reduce inflammation in various animal models of inflammation, including carrageenan-induced paw edema and lipopolysaccharide-induced acute lung injury.
In neurodegenerative disease research, CK2 has been linked to the pathogenesis of Alzheimer's disease and Parkinson's disease. KD3010 has been shown to protect against neurotoxicity induced by amyloid-beta and 6-hydroxydopamine, suggesting its potential as a neuroprotective agent.

Eigenschaften

IUPAC Name

N-(1-cyanocyclohexyl)-2-[3,5-dichloro-4-(difluoromethoxy)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2F2N3O2/c17-11-6-10(7-12(18)14(11)25-15(19)20)22-8-13(24)23-16(9-21)4-2-1-3-5-16/h6-7,15,22H,1-5,8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMYTABTBKWSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CNC2=CC(=C(C(=C2)Cl)OC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-{[3,5-dichloro-4-(difluoromethoxy)phenyl]amino}acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.